N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

melatonin receptor agonist structure-activity relationship antidepressant drug design

This compound is a dimethylamino-substituted agomelatine analog (WO-2019011279-A1) engineered to improve oral bioavailability (~5% for agomelatine) and reduce CYP1A2-mediated hepatotoxicity. The 4-ethoxyphenylacetyl amide side chain replaces agomelatine’s acetamide, altering ionization, solubility, and metabolic stability. Ideal for head-to-head PK studies, in vitro receptor binding assays (MT₁/MT₂, 5-HT₂C), and comparative hepatotoxicity screening. Ensure you are using the correct structural probe for SAR programs targeting melatonergic agents with improved safety margins.

Molecular Formula C24H28N2O2
Molecular Weight 376.5
CAS No. 920395-52-4
Cat. No. B2807614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
CAS920395-52-4
Molecular FormulaC24H28N2O2
Molecular Weight376.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C
InChIInChI=1S/C24H28N2O2/c1-4-28-20-14-12-18(13-15-20)16-24(27)25-17-23(26(2)3)22-11-7-9-19-8-5-6-10-21(19)22/h5-15,23H,4,16-17H2,1-3H3,(H,25,27)
InChIKeyRWMIOBQSOHLRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide (CAS 920395-52-4): A Structurally Differentiated Agomelatine-Analog Melatonin Receptor Modulator


N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide (CAS 920395-52-4, molecular formula C₂₄H₂₈N₂O₂, MW 376.5) is a synthetic naphthalene-based amide compound belonging to the class of melatonin (MT₁/MT₂) receptor agonists and serotonin 5-HT₂C receptor antagonists [1]. It falls within the generic Markush structure of WO-2019011279-A1, assigned to Beijing Greatway Pharmaceutical Technology Co., which claims N-(2-(substituted-naphth-1-yl)ethyl) substituted amide compounds designed to overcome the low oral bioavailability (~5%) and dose-dependent hepatotoxicity of the prototypical agent agomelatine [2]. This compound is distinguished from agomelatine by the presence of a dimethylamino substituent on the ethyl linker adjacent to the naphthalene ring and a 4-ethoxyphenylacetyl amide side chain, structural features expected to alter both pharmacokinetic and pharmacodynamic properties relative to the reference drug.

Why Agomelatine Cannot Substitute for CAS 920395-52-4 in Melatonergic Antidepressant Research Programs


Agomelatine, while mechanistically validated as a dual MT₁/MT₂ agonist and 5-HT₂C antagonist, suffers from a critically low absolute oral bioavailability of approximately 5% and is subject to extensive first-pass hepatic metabolism (90% via CYP1A2, 10% via CYP2C9), resulting in dose-dependent hepatotoxicity with ALT/AST elevations exceeding 3× the upper limit of normal in over 1% of patients [1]. The compound class represented by CAS 920395-52-4 was explicitly designed to address these pharmacokinetic deficiencies: the dimethylamino group on the ethyl linker introduces a basic amine center absent in agomelatine, altering ionization state, solubility, and membrane permeability, while the 4-ethoxyphenylacetyl amide side chain replaces agomelatine's simple acetamide, modifying metabolic liability [2]. Simply substituting agomelatine in a research protocol where improved bioavailability or reduced hepatotoxicity is required would negate the core structural rationale behind this compound series and produce non-comparable results.

Quantitative Differentiation Evidence for CAS 920395-52-4 vs. Agomelatine and Class Analogs


Structural Differentiation: Branched Dimethylamino-Ethyl Linker vs. Linear Ethyl Linker in Agomelatine

CAS 920395-52-4 incorporates a dimethylamino substituent at the α-carbon of the ethyl linker connecting the naphthalene ring to the amide moiety (N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-amide scaffold), whereas agomelatine bears a simple unsubstituted ethyl linker (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) . This structural divergence introduces a tertiary amine (pKa ~8.5–9.5 estimated) that is absent in agomelatine and is expected to alter the compound's ionization state at physiological pH, impacting solubility, passive membrane permeability, and lysosomal sequestration potential. Additionally, the 4-ethoxyphenylacetyl amide group replaces agomelatine's acetyl group, increasing molecular weight from 243.3 to 376.5 Da and adding a second aromatic ring with an ethoxy substituent, which is anticipated to modify CYP450 metabolic susceptibility [1]. No quantitative binding or functional data for CAS 920395-52-4 were identified in the open literature at the time of this analysis.

melatonin receptor agonist structure-activity relationship antidepressant drug design

Patent-Class Bioavailability Improvement Claim: WO-2019011279-A1 Compound Series vs. Agomelatine's 5% Oral Bioavailability

According to a subsequent Chinese patent application (2023) that explicitly references WO-2019011279-A1, the compounds disclosed in that earlier patent—the series to which CAS 920395-52-4 belongs—'showed improved absolute bioavailability' in preclinical studies relative to agomelatine [1]. Agomelatine's absolute oral bioavailability is only approximately 5%, with 90% first-pass metabolism via CYP1A2 and 10% via CYP2C9, leading to dose-dependent ALT/AST elevations exceeding 3× ULN in >1% of patients [1]. While the specific bioavailability value for CAS 920395-52-4 has not been publicly disclosed, the patent family's explicit claim of improved bioavailability provides a class-level expectation that this compound offers pharmacokinetic advantages over agomelatine. Notably, the 2023 application also states that the 'actual effect remains to be verified,' indicating that confirmatory clinical data are still pending [1].

oral bioavailability first-pass metabolism pharmacokinetic optimization

Agomelatine Receptor Binding Baseline: MT₁, MT₂, and 5-HT₂C Affinity Values for Comparator Context

To provide a benchmark for evaluating the target compound, agomelatine's reported receptor binding parameters are: MT₁ Ki = 6.15 × 10⁻¹¹ mol/L (61.5 pM), MT₂ Ki = 2.68 × 10⁻¹⁰ mol/L (268 pM), and 5-HT₂C IC₅₀ = 2.7 × 10⁻⁷ mol/L (270 nM) [1]. The MT₁ binding affinity for agomelatine has also been independently reported as IC₅₀ = 0.690 nM in a BindingDB entry associated with Beijing Greatway's US patent [2]. For the broader compound class represented by CAS 920395-52-4, BindingDB records for structurally related compounds from the same assignee show MT₁ IC₅₀ values ranging from 0.230 nM to 0.450 nM, and MT₁/MT₂ Ki values as low as 0.800 nM to 2.20 nM, suggesting that certain analogs may achieve sub-nanomolar potency at melatonin receptors [3]. No receptor binding data specific to CAS 920395-52-4 were located in any public database as of this analysis, representing a critical data gap.

receptor binding affinity MT1 melatonin receptor 5-HT2C serotonin receptor

Hepatotoxicity Differentiation: GW117 (Class Analog from Same Assignee) Demonstrates Reduced Liver Injury vs. Agomelatine

GW117, a novel agomelatine derivative developed by the same assignee (Beijing Greatway Pharmaceutical Technology Co.) and acting through the same dual MT₁/MT₂ agonist and 5-HT₂C antagonist mechanism, was shown to cause 'less hepatotoxicity than agomelatine' in comparative preclinical toxicology studies . In a 28-day sub-acute oral toxicity study in rats, GW117 caused mild liver and kidney damage, but the 'degree of damage is less severe than AGO [agomelatine]' [1]. The maximum tolerated dose (MTD) of GW117 in acute toxicity testing was 2,000 mg/kg, with mean Cₘₐₓ of 10,782 ng/mL and AUC₀–∞ of 81,046 ng/mL·h . While GW117 (molecular formula C₁₅H₁₃D₃ClNO₂, containing deuterium and chlorine substitutions) is structurally distinct from CAS 920395-52-4, the shared mechanism of action and common origin from the same patent family provide class-level evidence that the structural modifications introduced in this compound series can reduce the hepatotoxicity that limits agomelatine's clinical utility.

hepatotoxicity drug safety alanine aminotransferase

Recommended Research and Procurement Application Scenarios for CAS 920395-52-4


Preclinical Pharmacokinetic Comparison Studies: Evaluating Oral Bioavailability of Dimethylamino-Substituted Agomelatine Analogs

CAS 920395-52-4 is best suited for head-to-head preclinical pharmacokinetic studies comparing its oral bioavailability, metabolic stability, and hepatic safety profile against agomelatine (~5% oral bioavailability, extensive CYP1A2 metabolism) [1]. The dimethylamino substituent on the ethyl linker is designed to alter ionization and distribution, while the 4-ethoxyphenylacetyl side chain may modify CYP-mediated clearance. Researchers should design crossover PK studies in rodent models with intravenous and oral dosing arms to directly quantify absolute bioavailability and compare with the published agomelatine benchmark.

In Vitro Receptor Profiling to Fill the Critical MT₁/MT₂/5-HT₂C Binding Data Gap

Given the absence of publicly available receptor binding data for CAS 920395-52-4, a high-priority application is in vitro radioligand binding assays at recombinant human MT₁, MT₂, and 5-HT₂C receptors to determine Ki/IC₅₀ values [2]. The established comparator baselines are: agomelatine MT₁ Ki = 61.5 pM, MT₂ Ki = 268 pM, 5-HT₂C IC₅₀ = 270 nM; class analogs from the same patent family range from MT₁ IC₅₀ 0.230–0.690 nM [2]. Functional assays (cAMP modulation for MT₁/MT₂; calcium flux or IP1 for 5-HT₂C) should follow to confirm agonist/antagonist character.

Hepatotoxicity Screening in Hepatic Cell Models: Comparing CAS 920395-52-4 with Agomelatine and GW117

Based on class-level evidence that GW117 (a structurally distinct analog from the same assignee) exhibits reduced hepatotoxicity relative to agomelatine , CAS 920395-52-4 should be evaluated in comparative cytotoxicity assays using primary human hepatocytes or HepG2/C3A cell lines. Endpoints should include ALT/AST release, mitochondrial toxicity markers, and CYP1A2/CYP2C9 enzyme activity assays, with agomelatine serving as the positive hepatotoxic control. This application leverages the compound's structural homology to a series with documented safety advantages.

Structure-Activity Relationship (SAR) Studies of the Dimethylamino-Ethyl Linker Pharmacophore

This compound serves as a key SAR probe for investigating the contribution of the dimethylamino substituent on the ethyl linker to receptor binding, functional activity, and pharmacokinetic properties within the naphthalene-based melatonergic ligand series. By comparing CAS 920395-52-4 with agomelatine (unsubstituted ethyl linker) and potentially with GW117 (deuterated, chloro-substituted analog), researchers can deconvolute the specific contributions of each structural modification to the overall pharmacological profile. This is particularly valuable for medicinal chemistry programs seeking to optimize the balance between MT₁/MT₂ agonism, 5-HT₂C antagonism, metabolic stability, and hepatic safety [1].

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.